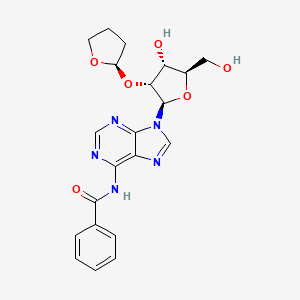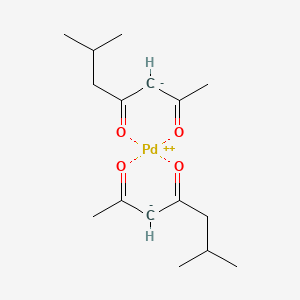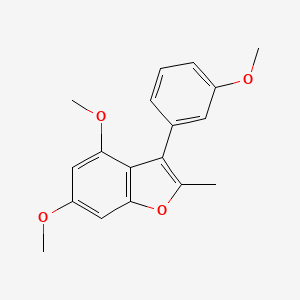
4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methylbenzofuran is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a methylbenzofuran core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methylbenzofuran typically involves multi-step organic reactions. One common method includes the use of methoxy-substituted phenols and aldehydes, followed by cyclization reactions to form the benzofuran core. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofurans.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methylbenzofuran has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling and function.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular behavior.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Extended Flavonoids: These compounds have similar structural motifs and biological properties.
Uniqueness: 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methylbenzofuran stands out due to its unique combination of methoxy groups and the benzofuran core, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
922140-91-8 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
4,6-dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran |
InChI |
InChI=1S/C18H18O4/c1-11-17(12-6-5-7-13(8-12)19-2)18-15(21-4)9-14(20-3)10-16(18)22-11/h5-10H,1-4H3 |
InChI-Schlüssel |
NSSKJXVCOPJXGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


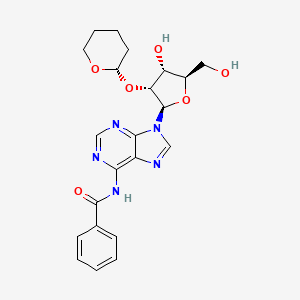
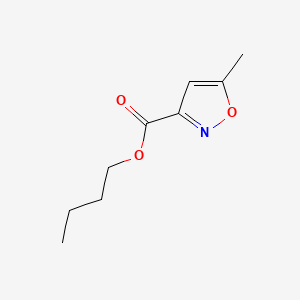
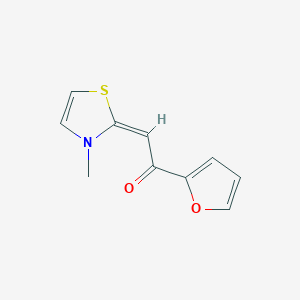
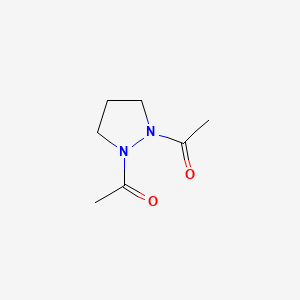
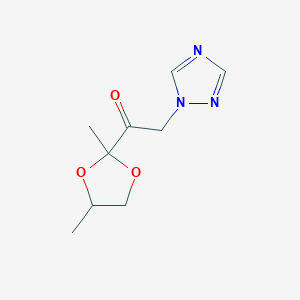
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)

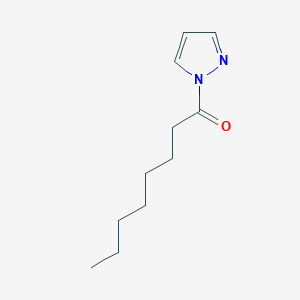
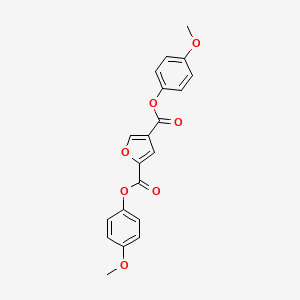
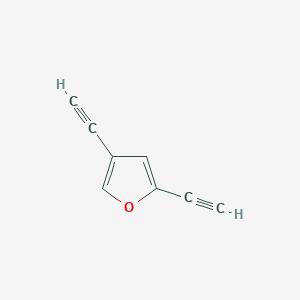
![2-(6-(4-Bromophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12894591.png)
![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
